Cas no 2228334-67-4 (4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol)

4-Bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol is a fluorinated phenolic compound featuring a bromo substituent and a difluoro-hydroxyethyl functional group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms enhances its reactivity, enabling selective transformations in cross-coupling and nucleophilic substitution reactions. The hydroxyl and difluoro-hydroxyethyl groups contribute to its potential as a building block for bioactive molecules, offering opportunities for further derivatization. This compound’s well-defined stereochemistry and functional group compatibility make it suitable for applications requiring precise molecular modifications. Proper handling and storage are recommended due to its reactive nature.
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol structure
2228334-67-4 structure
Product name:4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
CAS No:2228334-67-4
MF:C8H6BrF3O2
Molecular Weight:271.031252384186
CID:5999024
PubChem ID:165883874

4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
    • EN300-1970105
    • 2228334-67-4
    • インチ: 1S/C8H6BrF3O2/c9-3-1-4(7(14)8(11)12)6(13)5(10)2-3/h1-2,7-8,13-14H
    • InChIKey: OBMXZSFSYUEATP-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)C(C(F)F)O)O)F

計算された属性

  • 精确分子量: 269.95033g/mol
  • 同位素质量: 269.95033g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • XLogP3: 2.9

4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1970105-1g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
1g
$813.0 2023-09-16
Enamine
EN300-1970105-0.1g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
0.1g
$715.0 2023-09-16
Enamine
EN300-1970105-0.05g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
0.05g
$683.0 2023-09-16
Enamine
EN300-1970105-0.5g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
0.5g
$781.0 2023-09-16
Enamine
EN300-1970105-10.0g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
10g
$3500.0 2023-05-26
Enamine
EN300-1970105-1.0g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
1g
$813.0 2023-05-26
Enamine
EN300-1970105-5g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
5g
$2360.0 2023-09-16
Enamine
EN300-1970105-10g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
10g
$3500.0 2023-09-16
Enamine
EN300-1970105-0.25g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
0.25g
$748.0 2023-09-16
Enamine
EN300-1970105-5.0g
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
2228334-67-4
5g
$2360.0 2023-05-26

4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol 関連文献

4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenolに関する追加情報

Professional Introduction to Compound with CAS No. 2228334-67-4 and Product Name: 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol

The compound with the CAS number 2228334-67-4 and the product name 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in medicinal applications, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its bromo, difluoro, and hydroxyethyl substituents, contribute to its unique chemical properties and biological activities.

Recent research in the domain of synthetic organic chemistry has highlighted the importance of fluorinated aromatic compounds in drug design. The presence of fluorine atoms in the molecule enhances its metabolic stability and binding affinity to biological targets. Specifically, the 6-fluorophenol moiety is known to improve the pharmacokinetic profile of drug candidates by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation. This makes 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol a promising candidate for further exploration in medicinal chemistry.

The bromo substituent at the 4-position of the phenol ring adds another layer of functionality to the molecule. Bromine is a versatile halogen that can participate in various chemical reactions, such as cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. This reactivity allows for further derivatization of the compound, enabling the creation of analogs with tailored biological properties. Such modifications are crucial for optimizing drug candidates for specific therapeutic applications.

The 2-(2,2-difluoro-1-hydroxyethyl) side chain introduces additional complexity to the molecule. The presence of two fluorine atoms at the 2-position enhances the electron-withdrawing effect, which can influence the molecule's interactions with biological targets. Additionally, the hydroxyethyl group provides a polar moiety that can improve solubility and bioavailability. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzyme-driven diseases. The compound 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol has shown promise as a scaffold for designing inhibitors due to its ability to interact with enzymes through multiple binding modes. Studies have demonstrated that fluorinated phenols can disrupt enzyme-substrate interactions by modulating hydrogen bonding networks and hydrophobic pockets. This capability is particularly relevant in the context of developing treatments for inflammatory diseases and cancer.

The synthesis of 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are employed to construct the desired framework efficiently. The use of these methodologies underscores the compound's complexity and highlights the expertise required for its preparation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol with biological targets. These studies have revealed that the compound can bind tightly to enzymes through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms has been shown to enhance these interactions by increasing electrostatic complementarity and reducing desolvation penalties upon binding. Such insights are crucial for guiding further structural optimization efforts.

Preclinical studies have begun to explore the pharmacological properties of 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol in animal models. Initial results suggest that this compound exhibits significant activity against certain disease-related enzymes without causing notable side effects. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent. The next steps involve conducting more comprehensive toxicological assessments and exploring its efficacy in larger animal models before moving into human clinical trials.

The development of novel pharmaceuticals is a highly collaborative effort that involves chemists, biologists, pharmacologists, and clinicians working together to bring new treatments to patients. The compound 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol exemplifies this collaborative approach by integrating cutting-edge synthetic chemistry with modern computational methods and preclinical research. Its unique structural features make it a valuable tool for discovering new drugs that address unmet medical needs.

In conclusion, 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol represents a significant advancement in pharmaceutical chemistry with promising applications in drug discovery and development. Its unique structural features and favorable biological properties make it an attractive candidate for further exploration. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in shaping future treatments for various diseases.

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